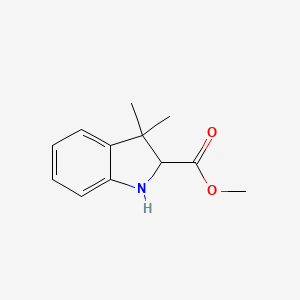

Methyl 3,3-dimethylindoline-2-carboxylate

説明

Methyl 3,3-dimethylindoline-2-carboxylate is an indoline derivative featuring a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound is substituted with two methyl groups at the 3,3-positions and a methoxycarbonyl (ester) group at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated). This ester-functionalized indoline is listed by suppliers like CymitQuimica under reference code 10-F686818, indicating its availability for research and industrial applications .

Indoline derivatives are pivotal in organic synthesis and medicinal chemistry due to their structural versatility. The dimethyl substitution at the 3,3-positions likely enhances steric hindrance, influencing reactivity and stability compared to analogous compounds.

特性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC名 |

methyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7,10,13H,1-3H3 |

InChIキー |

ZVVLUZYFSYMXPV-UHFFFAOYSA-N |

正規SMILES |

CC1(C(NC2=CC=CC=C21)C(=O)OC)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3,3-ジメチルインドリン-2-カルボン酸メチルの合成には、通常、適切な前駆体を酸性または塩基性条件下で環化することが含まれます。 一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジンが酸触媒の存在下でケトンまたはアルデヒドと反応してインドール環系を形成します 。温度や溶媒などの特定の条件は、目的の収量と純度に応じて異なる場合があります。

工業的生産方法

この化合物の工業的生産には、収量を最大化し、副生成物を最小限に抑えるために最適化された反応条件を用いた、大規模なフィッシャーインドール合成が含まれる場合があります。連続フローリアクターや自動システムの使用は、効率とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の製品を得るために使用されます。

化学反応の分析

科学研究の応用

3,3-ジメチルインドリン-2-カルボン酸メチルは、科学研究においてさまざまな用途があります。

化学: これは、複雑な有機分子の合成や反応機構の研究のためのビルディングブロックとして役立ちます。

生物学: この化合物は、生物活性分子の開発や生物学的経路の研究に使用されます。

医学: 抗がん作用や抗菌作用を含む、潜在的な治療特性について検討されています.

工業: この化合物は、染料、顔料、その他の工業化学品の合成に使用されます。

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of methyl 3,3-dimethylindoline-2-carboxylate derivatives as antiviral agents. For instance, a series of 3-oxindole derivatives, closely related to this compound, demonstrated significant inhibitory effects against HIV-1 reverse transcriptase, indicating their potential as small molecule inhibitors in antiviral therapy . The structural modifications of these derivatives enhance their bioactivity and selectivity.

Antitumor Properties

Methyl 3,3-dimethylindoline-2-carboxylate has also been investigated for its antitumor properties. Compounds bearing the oxindole moiety have shown promise as potent antitumor agents. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Reagent in Chemical Reactions

In synthetic organic chemistry, methyl 3,3-dimethylindoline-2-carboxylate serves as a valuable intermediate for the synthesis of various complex organic molecules. It is utilized in reactions such as C-H amination and the formation of new carbon-nitrogen bonds. This versatility allows chemists to create diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals .

Fluorescent Probes

The compound has been explored as a sensitive fluorescent probe for detecting fat deposits in biological systems. Its ability to emit fluorescence upon interaction with specific biomolecules makes it useful for imaging applications in cellular biology .

Materials Science

Polymer Synthesis

Methyl 3,3-dimethylindoline-2-carboxylate derivatives are being studied for their role in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Studies

作用機序

類似の化合物との比較

類似の化合物

- インドール-3-カルボン酸メチル

- 3-メチルインドール

- インドール-3-酢酸

比較

3,3-ジメチルインドリン-2-カルボン酸メチルは、3,3位に2つのメチル基が存在することにより、化学反応性と生物活性を影響を与えます。インドール-3-カルボン酸メチルと比較して、より飽和した環系を持ち、その安定性や他の分子との相互作用に影響を与えます。 インドール-3-酢酸は、植物ホルモンであり、その生物学的役割と用途は大きく異なります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3,3-dimethylindoline-2-carboxylate with key analogs:

*Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate .

Key Observations:

Core Structure Differences :

- Indoline (saturated nitrogen-containing ring) vs. indole (aromatic nitrogen-containing ring): The saturated indoline core in the target compound may confer distinct electronic properties compared to aromatic indole derivatives like methyl 2-methylindole-3-carboxylate .

- Pyrroloindole derivatives (e.g., ) exhibit fused ring systems, expanding applications in asymmetric synthesis .

- Substituent Effects: 3,3-Dimethyl vs.

Commercial Availability

- Methyl 3,3-Dimethylindoline-2-Carboxylate : Available via CymitQuimica (Ref: 10-F686818), though listed as "discontinued" in certain quantities .

生物活性

Methyl 3,3-dimethylindoline-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3,3-dimethylindoline-2-carboxylate features a bicyclic indole structure with a methyl ester group at the carboxylic acid position (C-2) and two methyl groups at the C-3 position. This unique configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that methyl 3,3-dimethylindoline-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects against certain bacterial strains .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of enzyme activity related to cancer pathways .

- Anti-inflammatory Effects : Indole derivatives are known for anti-inflammatory properties, which may extend to methyl 3,3-dimethylindoline-2-carboxylate .

The mechanism of action for methyl 3,3-dimethylindoline-2-carboxylate involves interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in disease pathways. The presence of the indole structure allows for electrophilic substitution reactions, which can enhance its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3,3-dimethylindoline-2-carboxylate:

- Anticancer Activity : A study demonstrated that derivatives of indole compounds, including methyl 3,3-dimethylindoline-2-carboxylate, showed significant inhibition of cancer cell lines. The study highlighted structure-activity relationships that suggest modifications to the indole structure can enhance anticancer effects .

- Antimicrobial Testing : In vitro tests indicated that this compound exhibits antimicrobial activity against various pathogens. The results suggest a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl Indole-2-carboxylate | Indole ring with a carboxylic acid at C-2 | Less sterically hindered than methyl 3,3-dimethyl |

| 1-Methylindole | Methyl group at C-1 of the indole structure | Different substitution pattern affecting reactivity |

| 5-Methoxyindole | Methoxy group at C-5 | Enhanced solubility and altered pharmacokinetics |

| Methyl 3,3-dimethylindoline-2-carboxylate | Two methyl groups at C-3 affecting selectivity | Increased steric hindrance enhances selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。